

# Preclinical Evidence for Sativex (Nabiximols) in Neuropathic Pain Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | Sativex  |           |  |  |  |
| Cat. No.:            | B1676899 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the use of **Sativex** (nabiximols), a 1:1 combination of  $\Delta^9$ -tetrahydrocannabinol (THC) and cannabidiol (CBD), in animal models of neuropathic pain. The following sections detail the experimental protocols, quantitative data from key studies, and the underlying signaling pathways implicated in its analgesic effects.

### **Executive Summary**

Neuropathic pain remains a significant clinical challenge with a substantial unmet need for effective and well-tolerated therapeutics. Preclinical research has consistently demonstrated the potential of cannabinoid-based medicines in alleviating neuropathic pain states. **Sativex** (nabiximols), an oromucosal spray with a fixed 1:1 ratio of THC and CBD, has been a key focus of this research. Animal models of neuropathic pain, including those induced by nerve injury and chemotherapy, have provided robust evidence for the analgesic efficacy of THC and CBD, both individually and in combination. Notably, the combination of THC and CBD often demonstrates synergistic effects, enhancing pain relief while potentially mitigating the psychoactive side effects associated with THC alone. The mechanisms underlying these effects are multifaceted, involving modulation of the endocannabinoid system, as well as interactions with other neurotransmitter systems.



## Experimental Protocols in Preclinical Neuropathic Pain Models

The following protocols are synthesized from multiple preclinical studies investigating the effects of THC, CBD, and their combination in established rodent models of neuropathic pain.

## Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used surgical model that mimics peripheral nerve injury-induced neuropathic pain.

- Animal Model: Male C57BL/6 mice or Wistar rats are typically used.
- Surgical Procedure: Under anesthesia, the sciatic nerve of one hind limb is exposed.
   Proximal to the trifurcation, four loose ligatures of chromic gut or silk suture are tied around the nerve. The constriction is minimal and aims to induce inflammation and nerve compression without arresting epineural blood flow. Sham-operated animals undergo the same surgical procedure without nerve ligation.
- Drug Administration:
  - Agents: Δ<sup>9</sup>-THC, CBD, or a 1:1 combination (Sativex/nabiximols) are dissolved in a suitable vehicle (e.g., a mixture of ethanol, cremophor, and saline).
  - Routes of Administration: Systemic administration is typically performed via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Intrathecal (i.t.) administration is used to investigate spinal mechanisms of action.
  - Dosing Regimen: Acute administration is common to assess immediate analysesic effects.
     Chronic or sub-chronic dosing regimens (e.g., daily for 7 days) are also employed to evaluate sustained efficacy and potential for tolerance.
- Behavioral Assessments:
  - Mechanical Allodynia: Paw withdrawal thresholds (PWT) to mechanical stimuli are measured using von Frey filaments with varying bending forces. The up-down method is



often used to determine the 50% withdrawal threshold. Testing is conducted before and at various time points after drug administration.

- Cold Allodynia: The response to a non-noxious cold stimulus is assessed by applying a
  drop of acetone to the plantar surface of the hind paw. The frequency or duration of paw
  withdrawal responses is quantified.
- Motor Function: To control for potential motor-impairing effects of cannabinoids, motor coordination is often assessed using a rotarod apparatus.

## Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model

The CIPN model replicates the neuropathic pain experienced by patients undergoing chemotherapy.

- Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
- Induction of Neuropathy:
  - Chemotherapeutic Agent: Cisplatin or paclitaxel are frequently used.
  - Administration: The chemotherapeutic agent is administered intraperitoneally (i.p.)
     according to established protocols (e.g., cisplatin at 2.3 mg/kg on alternating days for a
     total of four doses).
- Drug Administration:
  - Agents and Routes: Similar to the CCI model, THC, CBD, or their combination are administered systemically (i.p.) or via other routes.
  - Dosing Regimen: Both treatment (administration after the establishment of neuropathy) and prevention (administration prior to and during chemotherapy) paradigms are investigated.
- Behavioral Assessments:



 Mechanical Allodynia: Paw withdrawal thresholds are measured using electronic or manual von Frey filaments to quantify the development and attenuation of mechanical hypersensitivity.

#### **Quantitative Data from Preclinical Studies**

The following tables summarize the quantitative findings from key preclinical studies on the effects of THC and CBD in neuropathic pain models.

| Table 1: Effects of Systemic THC, CBD, and THC:CBD Combination on Mechanical Allodynia in the CCI Mouse Model |                             |                                               |                                                     |           |
|---------------------------------------------------------------------------------------------------------------|-----------------------------|-----------------------------------------------|-----------------------------------------------------|-----------|
| Treatment                                                                                                     | Dose (mg/kg,<br>s.c.)       | Paw Withdrawal<br>Threshold (g) -<br>Baseline | Paw Withdrawal<br>Threshold (g) -<br>Post-Treatment | Reference |
| Vehicle                                                                                                       | -                           | ~0.5 g                                        | ~0.5 g                                              | [1][2]    |
| THC                                                                                                           | 10                          | ~0.5 g                                        | Increase to ~2.0                                    | [1][2]    |
| CBD                                                                                                           | 10                          | ~0.5 g                                        | Increase to ~1.5                                    | [1][2]    |
| THC:CBD (1:1)                                                                                                 | 0.015 + 0.015<br>(Low Dose) | ~0.5 g                                        | Significant increase from vehicle                   | [1][2]    |
| THC:CBD (1:1)                                                                                                 | 5 + 5 (High<br>Dose)        | ~0.5 g                                        | Increase to >2.0                                    | [1][2]    |



| Table 2: Effects of Intrathecal THC, CBD, and THC:CBD Combination on Mechanical Allodynia in the CCI Mouse Model |                   |                                               |                                                     |           |
|------------------------------------------------------------------------------------------------------------------|-------------------|-----------------------------------------------|-----------------------------------------------------|-----------|
| Treatment                                                                                                        | Dose (nmol, i.t.) | Paw Withdrawal<br>Threshold (g) -<br>Baseline | Paw Withdrawal<br>Threshold (g) -<br>Post-Treatment | Reference |
| Vehicle                                                                                                          | -                 | ~0.4 g                                        | ~0.4 g                                              | [3][4]    |
| THC                                                                                                              | 100               | ~0.4 g                                        | Increase to ~1.5                                    | [3][4]    |
| CBD                                                                                                              | 100               | ~0.4 g                                        | Increase to ~1.2                                    | [3][4]    |
| THC:CBD (1:1)                                                                                                    | 50 + 50           | ~0.4 g                                        | Significant<br>synergistic<br>increase              | [3][4]    |



| Table 3: Effects of Systemic THC and CBD on Cisplatin- Induced Mechanical Allodynia in Mice |                       |                                                    |                                                                    |           |
|---------------------------------------------------------------------------------------------|-----------------------|----------------------------------------------------|--------------------------------------------------------------------|-----------|
| Treatment                                                                                   | Dose (mg/kg,<br>i.p.) | Paw Withdrawal<br>Threshold (g) -<br>Pre-Cisplatin | Paw Withdrawal<br>Threshold (g) -<br>Post-Cisplatin +<br>Treatment | Reference |
| Vehicle                                                                                     | -                     | ~4.0 g                                             | ~1.5 g                                                             | [5]       |
| THC                                                                                         | 2                     | ~4.0 g                                             | Increase to ~3.5                                                   | [5]       |
| CBD                                                                                         | 2                     | ~4.0 g                                             | Increase to ~3.0                                                   | [5]       |
| Gabapentin                                                                                  | 100                   | ~4.0 g                                             | Increase to ~4.0                                                   | [5]       |

#### **Signaling Pathways and Mechanisms of Action**

The analgesic effects of **Sativex** in neuropathic pain are mediated by a complex interplay of signaling pathways. The primary mechanisms involve the cannabinoid receptors CB1 and CB2, as well as non-cannabinoid receptor targets such as glycine receptors.

#### **Cannabinoid Receptor-Mediated Signaling**

THC, a partial agonist at both CB1 and CB2 receptors, plays a crucial role in pain modulation. [6]

CB1 Receptors: Located predominantly in the central and peripheral nervous systems, CB1
receptor activation by THC presynaptically inhibits the release of neurotransmitters from
nociceptive neurons, thereby reducing neuronal excitability and pain signaling.[6]



• CB2 Receptors: Primarily expressed on immune cells, including microglia in the spinal cord following nerve injury.[7] Activation of CB2 receptors by THC can suppress neuroinflammation by reducing the release of pro-inflammatory cytokines, which contributes to the sensitization of pain pathways.[7]

#### Non-Cannabinoid Receptor-Mediated Signaling

CBD exhibits low affinity for CB1 and CB2 receptors and is thought to exert its analgesic effects through other mechanisms.

• Glycine Receptors (GlyRs): Studies have shown that CBD can potentiate α3 glycine receptors in the spinal cord.[8] Glycine is an inhibitory neurotransmitter in the spinal dorsal horn, and enhancement of glycinergic transmission can suppress chronic inflammatory and neuropathic pain.[8][9] This effect is independent of CB1 and CB2 receptor activation.[8]

The synergistic interaction between THC and CBD is a key aspect of the preclinical evidence. CBD can enhance the analgesic effects of THC, potentially by increasing the levels of endocannabinoids through inhibition of their degradation.[1][2][10]

# Visualizations: Diagrams of Workflows and Pathways

Experimental Workflow for the Chronic Constriction Injury (CCI) Model



Click to download full resolution via product page

Caption: Workflow for the CCI model of neuropathic pain.

#### Signaling Pathway of THC and CBD in Neuropathic Pain





Click to download full resolution via product page

Caption: Signaling pathways of THC and CBD in pain modulation.



#### Conclusion

The preclinical evidence strongly supports the analgesic efficacy of **Sativex** (nabiximols) in animal models of neuropathic pain. The combination of THC and CBD has been shown to be effective in reducing pain behaviors associated with both nerve injury and chemotherapy-induced neuropathy. The synergistic interaction between THC and CBD, mediated through both cannabinoid and non-cannabinoid receptor pathways, provides a strong rationale for its clinical development and use in the management of chronic neuropathic pain. Future preclinical research should continue to explore the long-term efficacy, safety, and the full spectrum of molecular mechanisms underlying the therapeutic effects of THC:CBD combinations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cannabis constituent synergy in a mouse neuropathic pain model PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabis constituent synergy in a mouse neuropathic pain model [ouci.dntb.gov.ua]
- 3. Intrathecal Actions of the Cannabis Constituents Δ(9)-Tetrahydrocannabinol and Cannabidiol in a Mouse Neuropathic Pain Model [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Delta-9-Tetrahydrocannabinol and Cannabidiol on Cisplatin-Induced Neuropathy in Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Role of the Cannabinoid System in Pain Control and Therapeutic Implications for the Management of Acute and Chronic Pain Episodes PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. realmofcaring.org [realmofcaring.org]
- 10. researchgate.net [researchgate.net]



• To cite this document: BenchChem. [Preclinical Evidence for Sativex (Nabiximols) in Neuropathic Pain Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676899#preclinical-evidence-for-sativex-in-neuropathic-pain-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com